2-(2-Pentenyl)furan

Vue d'ensemble

Description

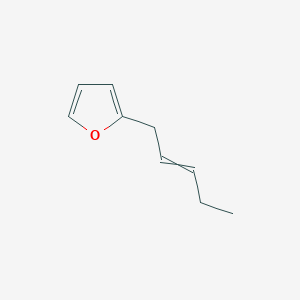

2-(2-Pentenyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a pentenyl group at the second position. This compound is known for its presence in various natural products and its role in contributing to the flavor profile of certain foods, such as soybean oil .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pentenyl)furan can be achieved through several methods. One common approach involves the reaction of 2-pentyn-1-ol with diisobutylaluminum hydride in hexane, followed by the addition of phosphorus tribromide to form cis-1-bromo-2-pentene. This intermediate is then subjected to further reactions to yield cis-2-(2-Pentenyl)furan .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Gas chromatography is often employed for the purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Pentenyl)furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert the furan ring into more saturated compounds.

Substitution: The pentenyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furans and reduced furan derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Flavor Chemistry and Food Applications

1. Flavor Profile in Food Products:

2-(2-Pentenyl)furan has been identified as a key volatile compound contributing to the aroma of several food items. For instance, it imparts a fruity flavor to mahaleb cherries and is prevalent in other foods such as strawberries, soybeans, and roasted nuts . In studies involving strawberries treated with imidacloprid, this compound was found to be one of the predominant volatiles, suggesting its role in enhancing fruit aroma .

2. Impact on Oil Quality:

Research indicates that this compound plays a role in the reversion flavor of soybean oil. This phenomenon occurs when oils undergo oxidative degradation, leading to undesirable flavors. The presence of this compound can serve as an indicator of oil quality and freshness .

Agricultural Applications

1. Pest Management:

The compound's role extends beyond flavor chemistry; it has been studied for its effects on pest management. The volatile profile of crops treated with pesticides showed variations in compounds like this compound, which may influence pest attraction or repulsion . Understanding these interactions can aid in developing more effective pest management strategies that minimize chemical usage.

2. Biochemical Pathways:

The production of this compound from lipid oxidation processes suggests potential applications in understanding plant stress responses and lipid metabolism under various environmental conditions. This could lead to advancements in agricultural practices aimed at enhancing crop resilience .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(2-Pentenyl)furan involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Pentylfuran: Another furan derivative with a pentyl group instead of a pentenyl group.

2-(1-Pentenyl)furan: A structural isomer with the pentenyl group at a different position.

Uniqueness

2-(2-Pentenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its flavor profile and potential biological activities set it apart from other similar compounds .

Activité Biologique

2-(2-Pentenyl)furan, also known as trans-2-(2-pentenyl)furan, is a furan derivative with the molecular formula and a molecular weight of approximately 136.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in flavoring and aroma applications, as well as its possible health benefits.

- Molecular Formula:

- Molecular Weight: 136.19 g/mol

- CAS Number: 70424-14-5

- IUPAC Name: this compound

Sources and Extraction

Trans-2-(2-pentenyl)furan has been identified in various natural sources, including strawberries and certain Brassicaceae species. It is often produced through lipid oxidation processes, particularly in the presence of polyunsaturated fatty acids .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in biological systems. The compound has shown significant activity in scavenging free radicals, which is beneficial for health maintenance and disease prevention.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for use in food preservation and as a natural antimicrobial agent in consumer products .

Flavor Profile and Sensory Characteristics

The compound contributes to the flavor profile of foods, imparting a fruity aroma that enhances sensory appeal. It has been identified as a significant volatile organic compound (VOC) in strawberries, where its presence is linked to the fruit's floral aroma .

Study on Strawberry Aroma

In a study investigating the impact of imidacloprid on strawberry fruit quality, trans-2-(2-pentenyl)furan was found to be one of the predominant furan compounds detected only in treated samples. This suggests that agricultural practices can influence the volatile profiles of fruits, potentially affecting their flavor and aroma characteristics .

Flavoring Agent Research

A study focused on flavoring agents derived from mungbean protein hydrolysates identified this compound among various volatile compounds produced during enzymatic hydrolysis. The research emphasized the importance of such compounds in enhancing flavor profiles while also suggesting potential health benefits associated with their consumption .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Effective against various pathogens | |

| Flavor Enhancement | Contributes to fruity aroma in strawberries |

Table 2: Sources of this compound

| Source | Concentration (%) | Notes |

|---|---|---|

| Strawberries | 49.31 | Predominant VOC detected in study |

| Brassicaceae species | Varies | Abundant in wild species |

Propriétés

IUPAC Name |

2-pent-2-enylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-4-6-9-7-5-8-10-9/h3-5,7-8H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMWMXVDLIDHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341289 | |

| Record name | 2-(Pent-2-en-1-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82550-42-3 | |

| Record name | 2-(Pent-2-en-1-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(2-Pentenyl)furan in food chemistry?

A1: this compound plays a crucial role in the flavor profile of certain foods. For instance, it is identified as a key volatile flavor compound in Huizhou preserved vegetables, contributing to their characteristic aroma []. In soybean oil, the presence of this compound is linked to "reversion flavor," a phenomenon where the oil develops undesirable off-flavors upon storage or heating [, ].

Q2: What analytical techniques are employed to identify and quantify this compound in complex mixtures?

A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound in complex mixtures, such as food extracts and essential oils [, , ]. This method separates volatile compounds based on their boiling points and then identifies them based on their mass-to-charge ratio, allowing for accurate detection and quantification even at low concentrations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.